2-(4-Bromophenyl)-1-phenyl-1-pyridin-2-ylpropan-2-ol
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Overview
Description
2-(4-Bromophenyl)-1-phenyl-1-pyridin-2-ylpropan-2-ol is an organic compound that features a bromophenyl group, a phenyl group, and a pyridinyl group attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-1-phenyl-1-pyridin-2-ylpropan-2-ol typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-1-phenyl-1-pyridin-2-ylpropan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-(4-Bromophenyl)-1-phenyl-1-pyridin-2-ylpropan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain biomolecules.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-1-phenyl-1-pyridin-2-ylpropan-2-ol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide
- Hydrazine-coupled pyrazole derivatives
Uniqueness
2-(4-Bromophenyl)-1-phenyl-1-pyridin-2-ylpropan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features allow for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
16164-06-0 |
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Molecular Formula |
C20H18BrNO |
Molecular Weight |
368.3 g/mol |
IUPAC Name |
2-(4-bromophenyl)-1-phenyl-1-pyridin-2-ylpropan-2-ol |
InChI |
InChI=1S/C20H18BrNO/c1-20(23,16-10-12-17(21)13-11-16)19(15-7-3-2-4-8-15)18-9-5-6-14-22-18/h2-14,19,23H,1H3 |
InChI Key |
FMOPTIUCTXIIGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)(C(C2=CC=CC=C2)C3=CC=CC=N3)O |
Origin of Product |
United States |
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